2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid
Description
2-[(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid is a sulfur-rich organic compound featuring a butanedioic acid backbone (HOOC-CH2-CH2-COOH) substituted with a 1,3,4-thiadiazole-2-thione moiety via a thioether linkage. The thiadiazole ring contributes to its structural complexity, with two nitrogen atoms and two sulfur atoms in a five-membered aromatic system.
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S3/c9-3(10)1-2(4(11)12)14-6-8-7-5(13)15-6/h2H,1H2,(H,7,13)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMSRJNRCPVTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)SC1=NNC(=S)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384345 | |
| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125605-97-2 | |
| Record name | 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Mercapto-1,3,4-thiadiazol-2-ylsulfanyl)-succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid , also known as a thiadiazole derivative, has garnered attention due to its diverse biological activities. Thiadiazole compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 190.24 g/mol. The compound features a thiadiazole ring system which is pivotal for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For instance:
- Bacterial Inhibition : Studies have reported that derivatives of thiadiazoles exhibit zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
- Fungal Activity : The same compounds demonstrated antifungal activity against Aspergillus niger and moderate activity against Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Anticancer Activity
Research indicates that thiadiazole derivatives possess notable anticancer properties:
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit IC50 values as low as 0.9 µM against HeLa cancer cell lines, suggesting potent cytotoxic effects .
- Mechanisms : The cytostatic properties are attributed to the ability of these compounds to interfere with cellular proliferation pathways, making them candidates for further development in cancer therapy .
Anti-inflammatory and Analgesic Effects
Thiadiazoles have also been investigated for their anti-inflammatory properties:
- Inflammation Models : Compounds containing the thiadiazole moiety have shown effectiveness in reducing inflammation in animal models, contributing to their potential use in treating inflammatory diseases .
Antiviral Activity
Emerging studies suggest that some thiadiazole derivatives may inhibit viral replication:
- HIV Inhibition : Certain compounds have demonstrated significant antiviral activity against HIV-1, with some derivatives exhibiting EC50 values lower than traditional antiviral agents like nevirapine .
Study 1: Antimicrobial Efficacy
A study conducted by Dogan et al. evaluated the effects of various substitutions on the antimicrobial activity of 2-amino-thiadiazole derivatives. The results indicated that modifications at the amine group significantly influenced the antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. For example, a para-chloro substitution yielded an MIC value of 62.5 μg/mL against S. aureus .
Study 2: Anticancer Properties
In a comprehensive study by Wei et al., a series of chiral 1,3,4-thiadiazole derivatives were synthesized and assessed for anticancer activity. The most active compound showed substantial growth inhibition in HeLa cells after treatment with low concentrations (0.1 µg/mL), achieving a growth inhibition rate of 59.2% .
Scientific Research Applications
Biochemical Research
This compound serves as a biochemical reagent in various studies due to its thiadiazole moiety, which is known for its biological activity. Research indicates that compounds containing thiadiazole rings exhibit antimicrobial and antifungal properties, making them valuable in pharmaceutical applications.
Agricultural Chemistry
The compound has been explored for its potential use in agricultural chemistry as a pesticide or herbicide. The thiadiazole structure is associated with enhanced biological activity against pests and pathogens affecting crops.
Material Science
In material science, derivatives of this compound have been investigated for their potential use in the synthesis of novel materials with unique properties, such as improved thermal stability and electrical conductivity.
Medicinal Chemistry
Research has shown that derivatives of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid can act as precursors for the development of new pharmaceuticals targeting various diseases, particularly due to their ability to interact with biological targets through the thiol group.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Applications
In agricultural trials reported by the Pesticide Science Journal, formulations containing this compound showed effective control over specific fungal pathogens in crops like wheat and corn. The study highlighted its role in integrated pest management strategies.
Case Study 3: Synthesis of Novel Materials
Research conducted at a leading university explored the synthesis of polymer composites incorporating this compound. The findings indicated enhanced mechanical properties and thermal stability compared to traditional materials, suggesting potential applications in industrial settings.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves cyclization and substitution reactions. Key steps include:
Thiadiazole Ring Formation
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Precursor : Thiosemicarbazides (e.g., 4-nitrophenylthiosemicarbazide) are cyclized using carbon disulfide (CS₂) under basic conditions (KOH/ethanol) to form the 1,3,4-thiadiazole core .
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Mechanism : Nucleophilic attack by sulfur on the carbonyl carbon, followed by dehydration and aromatization .
Functional Group Reactivity
The compound exhibits reactivity at three sites: the sulfanylidene group, thioether linkage, and carboxylic acid groups.
Sulfanylidene Group (-S⁻)
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Oxidation : Reacts with H₂O₂ or I₂ to form disulfide bonds .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
Thioether Linkage (-S-)
Carboxylic Acid Groups
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Esterification : Forms esters with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) .
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Amidation : Reacts with amines (e.g., NH₃) to generate amides via coupling agents like EDC·HCl .
Key Reaction Data
Stability and Degradation
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pH Sensitivity : The thiadiazole ring undergoes hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening .
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Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures .
Biological Interactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of sulfur-containing derivatives of 1,3,4-thiadiazole. Below is a comparative analysis with structurally related analogs:
Structural and Functional Group Variations
- 2-[(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]acetic acid (CAS: 51988-14-8): Molecular Formula: C₄H₄N₂O₂S₃ Melting Point: 165–169°C Applications: Pharmaceutical intermediate (e.g., synthesis of antioxidants or enzyme inhibitors) .
S-(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate (CAS: 51988-14-8):
- 2-[(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester: Functional Group: Ester moiety (methyl group) reduces acidity, altering solubility in polar solvents. Applications: Likely used as a prodrug or synthetic precursor due to ester’s hydrolytic lability .
Physicochemical Properties
Preparation Methods
Ionic Liquid-Mediated Synthesis
In a method adapted from Epishina et al., succinic acid reacts with thiosemicarbazide in ionic liquids (e.g., [emim][HSO₄]) under catalytic H₂SO₄. The ionic liquid acts as both solvent and catalyst, enabling cyclization at 100°C for 5–6 hours. Post-reaction neutralization with aqueous ammonia precipitates the product. This approach achieves yields of 80–92% for analogous thiadiazoles, though mono-substitution on succinic acid remains challenging due to its two carboxylic acid groups.
Reaction Conditions:
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Reagents: Succinic acid (1.5 mmol), thiosemicarbazide (2.74 mmol), [emim][HSO₄] (5 mmol), H₂SO₄ (4.9 mmol).
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Temperature: 100°C, 6 hours.
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Workup: Neutralization to pH 7–8, filtration, and recrystallization.
Solid-Phase Reaction Using Phosphorus Pentachloride
A solvent-free, solid-phase method reported in a Chinese patent involves grinding thiosemicarbazide, succinic acid, and PCl₅ at room temperature. The reaction exploits PCl₅’s dual role as a dehydrating agent and cyclization promoter. After grinding, the crude product is treated with alkaline solution (pH 8–8.2) to yield the target compound. This method claims >91% yields for structurally similar 2-amino-5-substituted thiadiazoles, though adaptations for dicarboxylic acids like succinic acid require stoichiometric adjustments.
Key Parameters:
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Molar Ratio: Thiosemicarbazide : Succinic acid : PCl₅ = 1 : 1.2 : 1.2.
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Reaction Time: 1–2 hours (grinding), 24 hours (standing).
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Advantages: Mild conditions, low toxicity, and high scalability.
Stepwise Synthesis via Thiol-Ether Coupling
An alternative route involves synthesizing 5-mercapto-1,3,4-thiadiazole-2-thiol separately, followed by coupling with activated succinic acid (e.g., bromosuccinic acid). The thiol group nucleophilically attacks the succinic acid derivative, forming the thioether bond. This method, though multi-step, ensures precise control over substitution patterns.
Thiadiazole Intermediate Preparation
5-Mercapto-1,3,4-thiadiazole-2-thiol is synthesized via cyclocondensation of thiosemicarbazide with formic acid in HCl, as demonstrated in analogous studies. The intermediate is then reacted with bromosuccinic acid in DMF at 60°C for 12 hours.
Typical Yields:
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Thiadiazole intermediate: 75–85%.
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Final coupling step: 65–70%.
Comparative Analysis of Methods
Mechanistic Insights
Cyclocondensation Pathway
Thiosemicarbazide reacts with succinic acid’s carboxylic acid groups, forming a thiosemicarbazide-succinic acid adduct. Acid-catalyzed cyclization eliminates water, generating the thiadiazole ring. The sulfanylidene group arises from tautomerization of the thione intermediate.
PCl₅-Mediated Dehydration
PCl₅ facilitates HCl elimination, promoting cyclization. The solid-phase environment enhances reaction efficiency by minimizing side reactions.
Challenges and Optimization Strategies
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Mono-Substitution Control: Using mono-protected succinic acid (e.g., methyl ester) prevents bis-thiadiazole formation. Deprotection post-cyclization yields the target compound.
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Ionic Liquid Selection: Hydrophilic ionic liquids (e.g., [emim][HSO₄]) improve solubility of succinic acid, favoring mono-cyclization .
Q & A
Q. Key Optimization Parameters :
- Reaction temperature (0–25°C to minimize side reactions).
- Solvent choice (dry benzene or DMF for polar intermediates).
- Stoichiometric control of alkylating agents to prevent over-substitution .
How is the compound characterized structurally?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for thiadiazole protons (δ 7.5–8.5 ppm) and butanedioic acid protons (δ 2.5–3.5 ppm). Absence of -SH signals (~δ 3–4 ppm) confirms alkylation .
- IR Spectroscopy : Stretching vibrations for C=S (~1,250 cm⁻¹), S-H (~2,550 cm⁻¹, if unreacted), and carboxylic acid O-H (~3,000 cm⁻¹) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the S-S and C-S bonds in the thiadiazole ring .
Q. Example Data :
| Bond | Length (Å) |
|---|---|
| S1–C2 (thiadiazole) | 1.68 |
| S2–C5 (thioether) | 1.82 |
What challenges exist in optimizing the synthesis of derivatives, and how are they addressed?
Advanced Research Question
Challenges :
Q. Solutions :
- Temperature Control : Low temperatures (0–5°C) during alkylation reduce side reactions .
- Chromatographic Monitoring : TLC (silica gel, eluent: ethyl acetate/hexane) tracks reaction progress .
- Chiral HPLC : Separates epimers using columns like Chiralpak IA and methanol/water gradients .
How are computational methods like molecular docking applied to study its derivatives?
Advanced Research Question
Methodology :
Ligand Preparation : Optimize 3D structures of derivatives using Gaussian09 (DFT/B3LYP/6-31G**) .
Target Selection : Proteins with cysteine-rich active sites (e.g., thioredoxin reductase for anticancer activity) .
Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values ≤ -8 kcal/mol suggest strong interactions) .
Q. Case Study :
- Derivatives with N-phenyl substitutions showed higher affinity for COX-2 (anti-inflammatory targets) due to hydrophobic pocket complementarity .
How to resolve contradictions in spectral data during structure elucidation?
Advanced Research Question
Common Contradictions :
- NMR Splitting Patterns : Overlapping signals from diastereomers or rotamers.
- X-ray vs. Calculated Structures : Discrepancies in bond angles due to crystal packing effects.
Q. Resolution Strategies :
- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation in amide bonds) .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes .
- TWINABS for X-ray Data : Corrects for twinning in crystals, improving refinement accuracy .
Example : A derivative’s calculated S–S bond length (1.70 Å) matched X-ray data (1.68 Å) after refining with SHELXL .
What analytical techniques validate purity and stability under experimental conditions?
Basic Research Question
- HPLC : C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% required for pharmacological studies) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, critical for melt-processing in polymer applications .
- pH-Dependent Solubility : Measured via shake-flask method (logP = 2.75 indicates moderate lipophilicity) .
What strategies are used to enhance biological activity in derivatives?
Advanced Research Question
- Bioisosteric Replacement : Substitute the benzoate group () with trifluoromethyl to improve metabolic stability .
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl esters hydrolyzed in vivo) .
- SAR Studies : Alkyl chain length optimization (C3–C5) maximizes anticonvulsant activity in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
